4-[2-(dimethylamino)ethoxy]-2-fluoroaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(dimethylamino)ethoxy]-2-fluoroaniline hydrochloride is a chemical compound with a molecular formula of C10H15FN2O·HCl. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound features a dimethylamino group, an ethoxy group, and a fluorine atom attached to an aniline ring, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(dimethylamino)ethoxy]-2-fluoroaniline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 2-(dimethylamino)ethanol.
Reaction with Sodium Hydride: 2-(dimethylamino)ethanol is reacted with sodium hydride at 0°C to form the corresponding alkoxide.
Nucleophilic Substitution: The alkoxide is then reacted with 4-fluoroaniline at elevated temperatures (130-140°C) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(dimethylamino)ethoxy]-2-fluoroaniline hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino and ethoxy groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides and halides, with reactions typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation and reduction can lead to various functionalized derivatives.
Scientific Research Applications
4-[2-(dimethylamino)ethoxy]-2-fluoroaniline hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(dimethylamino)ethoxy]-2-fluoroaniline hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-[2-(dimethylamino)ethoxy]benzohydrazide: This compound shares a similar structure but has a hydrazide group instead of an aniline group.
4-[2-(dimethylamino)ethoxy]benzylamine: This compound has a benzylamine group instead of a fluorine atom.
Uniqueness
4-[2-(dimethylamino)ethoxy]-2-fluoroaniline hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and biological activity. The combination of the dimethylamino and ethoxy groups also provides versatility in synthetic applications.
Properties
CAS No. |
1625678-84-3 |
---|---|
Molecular Formula |
C10H16ClFN2O |
Molecular Weight |
234.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.